

### What is the chemical structure of DNDI-6148?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNDI-6148 |           |
| Cat. No.:            | B15558969 | Get Quote |

An In-depth Technical Guide to **DNDI-6148**: A Preclinical Benzoxaborole Candidate for Visceral Leishmaniasis

#### Introduction

Visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania donovani and Leishmania infantum, remains a significant global health challenge, particularly in impoverished regions.[1] Current therapeutic options are often hampered by issues of toxicity, resistance, and the need for parenteral administration. **DNDI-6148** is a novel, orally bioavailable benzoxaborole compound that has emerged as a promising preclinical candidate for the treatment of VL.[1][2] [3][4] Developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners, **DNDI-6148** has demonstrated potent antileishmanial activity both in vitro and in vivo.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data for **DNDI-6148**, intended for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**DNDI-6148** is chemically identified as N-(1-hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-6-yl)-5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide.[6] Its structure is characterized by a benzoxaborole core linked to a substituted triazole carboxamide moiety.

Chemical Structure of **DNDI-6148** 

Caption: Chemical structure of **DNDI-6148**.



| Identifier        | Value                                                                                                             |
|-------------------|-------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-(1-hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-6-yl)-5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide[6] |
| CAS Number        | 2243909-59-1[6]                                                                                                   |
| Molecular Formula | C16H14BN5O3[6]                                                                                                    |
| Molecular Weight  | 335.13 g/mol [6]                                                                                                  |
| SMILES            | O=C(C1=C(C)N(C2=CC=CC=N2)N=N1)NC3=C<br>C4=C(COB4O)C=C3[6]                                                         |

## **Synthesis**

The synthesis of **DNDI-6148** is achieved through a convergent approach involving the coupling of two key intermediates: 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.[7][8] The amide bond formation between these two fragments yields the final compound.[7][8]

Synthetic Scheme Overview



Click to download full resolution via product page

Caption: Overview of the convergent synthesis of **DNDI-6148**.

## **Experimental Protocols**

Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: Two practical, scalable routes have been developed to synthesize this key intermediate from inexpensive starting materials, avoiding a challenging nitration step of 1-hydroxy-2,1-benzoxaborolane.



- Route 1: A five-step sequence starting from 4-tolunitrile, with a key Hofmann rearrangement step, resulting in a 40% overall yield.[9]
- Route 2: Starting from 2-methyl-5-nitroaniline, this route features borylation of the aniline and continuous flow hydrogenation as key steps, achieving a 46% overall yield.[9] This second approach is noted as more practical for large-scale synthesis due to milder conditions and easier isolation.[9]

Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This intermediate is synthesized in a one-pot reaction between tetrazolo[1,5-a]pyridine and ethyl acetoacetate under basic conditions to form the triazole ring.[7][8] Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.[7][8]

Final Amide Coupling: The amide bond between 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is formed using standard peptide coupling reagents.[1]

Method: One reported method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in DMF (N,N-Dimethylformamide) at room temperature.[1]

Formation of the Arginine Monohydrate Adduct: For development purposes, the free acid of **DNDI-6148** is converted to a crystalline arginine monohydrate adduct by reaction with (S)-arginine.[7][8] This salt form was selected for safety studies and clinical administration.[2]

#### **Mechanism of Action**

**DNDI-6148** exerts its antileishmanial effect through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[1][2][3][4] CPSF3 is a critical enzyme in the parasite's mRNA processing machinery. By inhibiting this enzyme, **DNDI-6148** disrupts the normal processing of pre-mRNA, leading to a failure in producing mature, functional mRNAs. This ultimately results in parasite death.

Proposed Mechanism of Action of **DNDI-6148** 





Click to download full resolution via product page

Caption: **DNDI-6148** inhibits CPSF3, disrupting mRNA processing and leading to parasite death.

## **Preclinical Data**

**DNDI-6148** has undergone extensive preclinical evaluation, demonstrating potent activity against Leishmania parasites and a promising safety profile.

## In Vitro Activity and Cytotoxicity



**DNDI-6148** has shown potent activity against various Leishmania species.

| Assay               | Cell Line / Parasite                 | Result  | Reference |
|---------------------|--------------------------------------|---------|-----------|
| Cytotoxicity (CC50) | Human MRC5 cells                     | > 64 μM | [10]      |
| Cytotoxicity (CC50) | Mouse primary peritoneal macrophages | > 64 μM | [10]      |

## **In Vivo Efficacy**

Impressive efficacy has been observed in animal models of visceral leishmaniasis.

| Animal Model          | Parasite Strain              | Dose                                                           | Efficacy                          | Reference    |
|-----------------------|------------------------------|----------------------------------------------------------------|-----------------------------------|--------------|
| Hamster               | L. infantum / L.<br>donovani | 25 - 50<br>mg/kg/day (oral)                                    | >98% reduction in parasite burden | [1][2][3][4] |
| Hamster (L. infantum) | 50 mg/kg (QD,<br>oral)       | >95% reduction<br>in parasite<br>burden in liver<br>and spleen | [1]                               |              |
| Hamster (L. infantum) | 100 mg/kg (QD,<br>oral)      | >95% reduction<br>in parasite<br>burden in liver<br>and spleen | [1]                               | _            |

Experimental Workflow for In Vivo Efficacy Studies





Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of **DNDI-6148** in the hamster model of VL.

## **Safety and Toxicology**

Preclinical safety studies were conducted with the arginine monohydrate salt of **DNDI-6148**.

 Genotoxicity: Standard in vitro and in vivo genotoxicity tests did not indicate any genotoxic or clastogenic potential.



- Cardiotoxicity:In vitro hERG assays showed no significant inhibition of the hERG potassium channel (IC50 >30.0 μM).[2] A four-week GLP toxicity study in conscious Cynomolgus monkeys at oral doses up to 15 mg/kg showed no effects on QTc intervals.[2]
- Reproductive Toxicology: Preclinical studies revealed reproductive toxicity signals, which led to the deprioritization of the clinical development of **DNDI-6148** for leishmaniasis in 2023, as it might require the use of contraceptives for women of childbearing potential.[9][11]

## **Clinical Development Status**

A Phase I single ascending dose study in healthy male volunteers was completed in early 2022.[9][11] The study found that **DNDI-6148** was safe and well-tolerated after a single oral dose.[9][11] However, due to the findings in preclinical reproductive toxicology studies, the clinical development of **DNDI-6148** for leishmaniasis has been put on hold as of 2024.[9][11] The potential of **DNDI-6148** for Chagas disease is also being assessed.[11]

### Conclusion

**DNDI-6148** is a potent benzoxaborole with a novel mechanism of action against Leishmania parasites. It has demonstrated excellent in vitro and in vivo efficacy, coupled with good pharmacokinetic properties and a generally acceptable safety profile in early studies. While its development for leishmaniasis is currently paused due to reproductive toxicity concerns, the extensive preclinical and early clinical data generated for **DNDI-6148** provide valuable insights for the development of future antileishmanial drugs, particularly within the promising class of oxaboroles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. dndi.org [dndi.org]







- 3. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 4. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dndi.org [dndi.org]
- 6. medkoo.com [medkoo.com]
- 7. ISRCTN [isrctn.com]
- 8. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNDI-6148 | DNDi [dndi.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DNDI-6148 Chagas disease | DNDi [dndi.org]
- To cite this document: BenchChem. [What is the chemical structure of DNDI-6148?].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15558969#what-is-the-chemical-structure-of-dndi-6148]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com